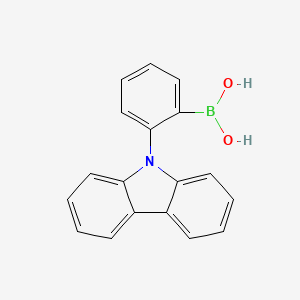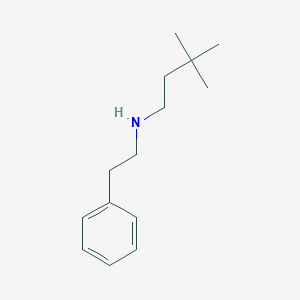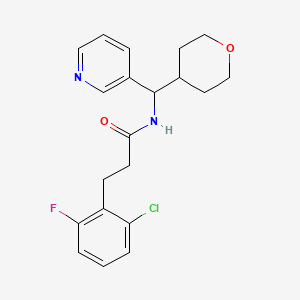
Acide (2-(9H-carbazol-9-yl)phényl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(9H-carbazol-9-yl)phenyl)boronic acid: is an organic compound with the molecular formula C18H14BNO2 . It is a boronic acid derivative where a carbazole moiety is attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
Drug Development: This compound can be used as an intermediate in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Industry:
Mécanisme D'action
Mode of Action
The compound’s mode of action involves its boronic acid group, which can participate in various coupling reactions, such as the Suzuki coupling . This allows the compound to be incorporated into target molecules as an electron donor . The introduction of this compound can alter the conjugated structure of the target molecule, thereby modulating its properties .
Pharmacokinetics
The compound’s predicted properties, such as a density of 120±01 g/cm3 and a boiling point of 4671±510 °C , may influence its bioavailability.
Action Environment
The compound is recommended to be stored under an inert atmosphere at room temperature , suggesting that exposure to oxygen and variations in temperature may affect its stability and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(9H-carbazol-9-yl)phenyl)boronic acid typically involves the reaction of carbazole with 2-bromoiodobenzene to form 9-(2-bromophenyl)-9H-carbazole. This intermediate is then treated with n-butyllithium and triisopropyl borate to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for (2-(9H-carbazol-9-yl)phenyl)boronic acid are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: (2-(9H-carbazol-9-yl)phenyl)boronic acid can undergo Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction:
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Major Products:
Comparaison Avec Des Composés Similaires
(9-phenyl-9H-carbazol-2-yl)boronic acid: Similar in structure but with the boronic acid group attached at a different position on the carbazole ring.
4-(9H-carbazol-9-yl)phenylboronic acid: Another similar compound with the boronic acid group attached to a different position on the phenyl ring.
Uniqueness:
Propriétés
IUPAC Name |
(2-carbazol-9-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BNO2/c21-19(22)15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12,21-22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWDMWMXFNHYLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N2C3=CC=CC=C3C4=CC=CC=C42)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189047-28-6 |
Source


|
| Record name | 2-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol](/img/structure/B2403047.png)
![5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2403050.png)
![2-Chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide](/img/structure/B2403051.png)



![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one](/img/structure/B2403055.png)
![3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2403061.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2403062.png)

![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2403065.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2403066.png)
![2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B2403068.png)
